molecular formula C11H16N2O3 B1468551 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one CAS No. 1344363-90-1

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Cat. No.: B1468551
CAS No.: 1344363-90-1
M. Wt: 224.26 g/mol
InChI Key: XNKGNSVVLJBLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)5-11(15)13-4-3-9(14)6-13/h9,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKGNSVVLJBLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a dimethylisoxazole moiety and a hydroxypyrrolidine group. Its chemical formula is C11_{11}H14_{14}N2_2O2_2, and it has been studied for various biological activities, particularly in the context of neuropharmacology and oncology.

Anticancer Activity

Research indicates that compounds similar to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one exhibit significant anticancer properties. For instance, studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
HeLa15Cell cycle arrest
A54912Inhibition of PI3K/AKT pathway

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. It has been evaluated for its effects on neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection.

Case Study: Neuroprotective Effects
A study highlighted that the administration of this compound in rodent models resulted in improved cognitive function and reduced neuronal apoptosis following induced oxidative stress. The proposed mechanism involves the upregulation of neurotrophic factors and modulation of inflammatory responses.

The biological activity of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression.
  • Modulation of Receptor Activity : It has been shown to interact with neurotransmitter receptors, influencing synaptic transmission.
  • Regulation of Gene Expression : The compound can alter the expression levels of genes associated with cell survival and proliferation.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit antiviral properties. For instance, a related compound demonstrated significant anti-herpetic activity against Herpes Simplex Virus type 1 (HSV-1) by inhibiting viral replication at late stages of infection. This was evidenced through western blot analysis showing reduced expression of specific viral gene products .

Anticancer Properties

Compounds similar to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one have been explored for their ability to inhibit cell proliferation in tumor cells. Research has shown that such compounds can act as inhibitors of protein kinases, which play a crucial role in cancer cell signaling pathways . The inhibition of these pathways can lead to reduced tumor growth and improved therapeutic outcomes.

Enzyme Inhibition Studies

The compound's structure suggests potential interactions with various enzymes, making it a candidate for enzyme inhibition studies. Its ability to modulate enzyme activity can be crucial for understanding metabolic pathways and developing new therapeutic agents.

Chemical Probes

Due to its unique functional groups, this compound can serve as a chemical probe in biological systems. It can help elucidate the mechanisms of action of other biologically active compounds and identify novel drug targets.

Data Table: Comparison of Related Compounds

Compound NameStructurePrimary ApplicationReference
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-oneStructureAntiviral, Anticancer
4-amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamideStructureAntiviral
n-[4-[[(z)-[5-(benzenesulfonamido)-2-oxo-1h-indol-3-ylidene]-phenylmethyl]amino]phenyl]-n-methylacetamideStructureAnticancer

Case Study 1: Antiviral Efficacy

In a study focusing on the anti-herpetic properties of isoxazole derivatives, researchers synthesized several compounds and evaluated their efficacy against HSV-1. The results indicated that specific structural modifications enhanced antiviral activity, paving the way for further development of antiviral drugs based on this scaffold .

Case Study 2: Cancer Cell Proliferation Inhibition

A series of experiments were conducted to assess the anticancer potential of isoxazole derivatives. The findings revealed that certain compounds significantly reduced the proliferation of various cancer cell lines through the inhibition of key signaling pathways involved in tumor growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
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2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.